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Compound of Interest

Compound Name: AZD 2066 hydrate

Cat. No.: B11933005

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AZD2066 hydrate against
placebo in historical clinical trials. The data presented is intended to support researchers,
scientists, and drug development professionals in their understanding of this investigational
MGIUR5 negative allosteric modulator.

Overview of AZD2066

AZD2066 is a selective, orally active, and blood-brain barrier-permeating antagonist of the
metabotropic glutamate receptor 5 (MGIuR5). As a negative allosteric modulator (NAM), it
inhibits the downstream signaling of mGIuR5. The antagonism of mGIuR5 has been
investigated for its therapeutic potential in a variety of central nervous system (CNS) disorders,
including neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux
disease (GERD).

Mechanism of Action: mGIuR5 Signaling Pathway

AZD2066 acts by modulating the mGIuR5 signaling cascade. Under normal physiological
conditions, the binding of glutamate to the mGIuRS5 receptor, a G-protein coupled receptor,
initiates a series of intracellular events. This includes the activation of phospholipase C (PLC),
leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers
the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a
negative allosteric modulator, AZD2066 binds to a site on the mGIuR5 receptor distinct from the
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glutamate binding site, reducing the receptor's response to glutamate and thereby dampening
this signaling pathway.
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Caption: mGIuRS5 signaling pathway and the inhibitory action of AZD2066.

Clinical Trial Data: AZD2066 vs. Placebo

AZD2066 has been evaluated in several historical clinical trials across different indications.
Below is a summary of the available quantitative data and experimental protocols.

Gastroesophageal Reflux Disease (GERD) in Healthy
Volunteers

A randomized, double-blind, placebo-controlled, crossover study was conducted to assess the
effect of single doses of AZD2066 on transient lower esophageal sphincter relaxations
(TLESRs) and reflux episodes in healthy male volunteers.

o Study Design: The study consisted of two parts. In Part A, 13 subjects received AZD2066 13
mg and placebo. In Part B, 19 subjects received AZD2066 2 mg, 6 mg, and placebo in a
randomized crossover fashion.

e Procedure: Postprandial manometry and pH-impedance measurements were performed for
3 hours after a standardized meal to record TLESRs and reflux episodes.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b11933005?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Endpoints: The primary endpoints were the number of TLESRs and the number of reflux

episodes.
% Reduction vs.
Outcome Measure AZD2066 Dose Placebo p-value
(Geometric Mean)
Number of TLESRs 13 mg 27% 0.02

Number of Reflux
) 13 mg 51% 0.01
Episodes

Data from the 13 mg dose group in Part A.

In participants receiving the 13 mg dose, the most common adverse events were related to the
nervous system, including dizziness (3 out of 13 subjects) and disturbance in attention (3 out of
13 subjects).[1] These events were reported to be of mild intensity and were reversible.[1] No
serious adverse events were reported.[1] The effects of AZD2066 appeared to be dose-
dependent, with fewer adverse events observed at the 2 mg and 6 mg doses.[1]

Neuropathic Pain

AZD2066 was investigated in two separate Phase lla, double-blind, randomized, parallel-
group, multi-center studies for the treatment of painful diabetic neuropathy and peripheral
neuropathic pain with mechanical hypersensitivity.

» Study Duration: Both studies involved a 28-day treatment period.

o Dosing Regimen: Patients randomized to the active treatment arm received AZD2066 12 mg
once daily for the first 4 days, followed by 18 mg once daily from day 5 to day 28.

e Primary Outcome Measure: The primary efficacy endpoint for both trials was the change in
the mean daily pain score from baseline to the last 5 days of treatment, as measured by a
numerical rating scale (NRS).

Unfortunately, the quantitative results for the primary and secondary efficacy endpoints of these
trials have not been made publicly available in peer-reviewed literature.
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Major Depressive Disorder (MDD)

A Phase lla, multi-center, randomized, double-blind, double-dummy, active and placebo-
controlled, parallel-group study was conducted to assess the efficacy and safety of AZD2066
after 6 weeks of treatment in patients with MDD.

o Study Design: A 6-week treatment study comparing AZD2066, an active comparator
(duloxetine), and placebo.

» Patient Population: Patients diagnosed with Major Depressive Disorder.

e Primary Outcome Measure: The primary endpoint was the change from baseline in the
Montgomery-Asberg Depression Rating Scale (MADRS) total score at week 6.

In this trial, neither AZD2066 nor the active comparator, duloxetine, demonstrated a statistically
significant separation from placebo on the primary efficacy endpoint.[2] The lack of separation
from placebo is a known challenge in clinical trials for MDD.[2]

A pooled analysis of safety data from three Phase lla studies, including the trial in MDD,
reported a higher incidence of psychiatric adverse events in the AZD2066 group compared to
placebo.[3] In the MDD trial, the incidence of psychiatric adverse events was 9 out of 40
patients in the active group versus 5 out of 43 in the placebo group.[3]

Summary and Conclusion

The available historical clinical trial data for AZD2066 hydrate presents a mixed profile. In a
study with healthy volunteers, AZD2066 demonstrated a statistically significant and dose-
dependent reduction in TLESRs and reflux episodes, suggesting a potential therapeutic effect
in GERD. However, the efficacy of AZD2066 in treating neuropathic pain and major depressive
disorder was not established in the respective Phase lla trials, with the MDD trial failing to show
a separation from placebo. The safety profile of AZD2066 was marked by a higher incidence of
nervous system and psychiatric adverse events compared to placebo, particularly at higher
doses. Further research would be necessary to fully elucidate the therapeutic potential and
safety of AZD2066.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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